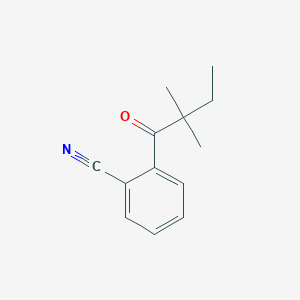

2'-Cyano-2,2-dimethylbutyrophenone

Description

Contextualization within Modern Chemical Synthesis and Reactivity Studies

In the field of modern chemical synthesis, there is a constant drive to develop efficient and versatile building blocks that can be used to construct a wide array of organic molecules. 2'-Cyano-2,2-dimethylbutyrophenone fits this description well, as its structure is amenable to a variety of chemical transformations. The presence of both a ketone and a nitrile group on an aromatic ring allows for selective reactions at each site, enabling chemists to build molecular complexity in a controlled manner.

Research in this area often focuses on the development of novel catalytic systems and reaction conditions to achieve specific chemical transformations. For instance, transition metal-catalyzed reactions are a cornerstone of modern synthesis, and compounds like this compound can serve as substrates to explore new catalytic cycles and ligand effects. nih.gov The interplay between the electronic properties of the cyano group and the reactivity of the ketone functionality can lead to unique chemical behavior that is of fundamental interest to reactivity studies.

Significance of Multifunctionalized Aryl Ketones in Synthetic Methodologies

Aryl ketones are a ubiquitous structural motif found in a vast number of pharmaceuticals, natural products, and functional materials. nih.govnih.gov Their importance stems from the versatility of the ketone group, which can participate in a wide range of chemical reactions, including nucleophilic additions, reductions, and alpha-functionalizations. When the aryl ring is further substituted with other functional groups, as is the case with this compound, the synthetic utility of the molecule is greatly enhanced.

The presence of multiple functional groups allows for sequential or cascade reactions, where a single starting material can be converted into a complex product through a series of transformations. mdpi.com This approach is highly valued in organic synthesis as it can reduce the number of steps required to build a target molecule, leading to more efficient and sustainable chemical processes. Multifunctionalized aryl ketones are therefore key intermediates in the synthesis of complex organic molecules and are central to the development of new synthetic strategies. mdpi.com

Strategic Importance of Nitrile Functional Groups in Molecular Design

The nitrile, or cyano, group is a small, linear functional group with unique electronic properties that make it a valuable component in molecular design. nih.gov Its strong electron-withdrawing nature can significantly influence the reactivity of a molecule, and its ability to participate in a variety of chemical transformations makes it a versatile synthetic handle. numberanalytics.com Nitriles can be readily converted into other important functional groups, such as amines, carboxylic acids, and amides, providing access to a diverse range of chemical structures. researchgate.net

In the context of medicinal chemistry and drug discovery, the nitrile group is often incorporated into drug candidates to enhance their pharmacological properties. nih.gov It can act as a bioisostere for other functional groups, such as carbonyls or halogens, and can form key interactions with biological targets, such as hydrogen bonds. researchgate.netresearchgate.net The metabolic stability of the nitrile group is another attractive feature, as it is often resistant to degradation in the body. nih.gov The strategic placement of a nitrile group in a molecule like this compound can therefore have a profound impact on its chemical and biological properties. nih.gov

Overview of Research Areas and Scholarly Contributions

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are central to several key areas of chemical research. The synthesis of aryl ketones is a well-established field, with numerous methods developed for their preparation. organic-chemistry.org These methods often involve the acylation of aromatic compounds and are constantly being improved to allow for greater functional group tolerance and milder reaction conditions.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylbutanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-8-6-5-7-10(11)9-14/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVNXUHHGVNJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642422 | |

| Record name | 2-(2,2-Dimethylbutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-10-1 | |

| Record name | 2-(2,2-Dimethyl-1-oxobutyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2-Dimethylbutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 2,2 Dimethylbutyrophenone and Analogous Structures

Established Synthetic Routes for the Butyrophenone (B1668137) Skeleton

The construction of the butyrophenone core is a fundamental step, for which several reliable methods have been developed. These routes focus on forming the carbon-carbon bond between the aromatic ring and the carbonyl group of the butyryl chain.

The most prominent method for constructing aryl ketones is the Friedel-Crafts acylation. libretexts.orgyoutube.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org

For the synthesis of the 2'-Cyano-2,2-dimethylbutyrophenone skeleton, the reaction would involve treating a substituted benzene, such as 2-bromobenzonitrile (B47965) or a precursor, with 2,2-dimethylbutyryl chloride and a Lewis acid. The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.comyoutube.com A subsequent deprotonation restores the aromaticity of the ring, yielding the acylated product. libretexts.org While effective, a key limitation of the Friedel-Crafts reaction is that it does not proceed on aromatic rings substituted with strongly deactivating groups. libretexts.org

Interactive Table 1: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Typical Conditions | Notes |

| Aluminum Chloride (AlCl₃) | Often used stoichiometrically, in solvents like CS₂ or nitrobenzene. libretexts.org | Highly reactive and widely used, but can promote side reactions. |

| Ferric Chloride (FeCl₃) | Used catalytically or stoichiometrically. | A common alternative to AlCl₃. |

| Boron Trifluoride (BF₃) | Often used as a gas or in etherate form. | A milder Lewis acid, can offer better selectivity in some cases. |

| Zinc Chloride (ZnCl₂) | Requires higher temperatures. | Less reactive than AlCl₃. |

An alternative strategy involves modifying the aliphatic chain of a pre-formed ketone. The alkylation of ketones at the alpha-carbon (the carbon adjacent to the carbonyl group) is a cornerstone of organic synthesis. chemistrysteps.comlibretexts.org This reaction proceeds through an enolate intermediate, which is a potent nucleophile. jove.com

To obtain the 2,2-dimethyl substitution pattern on the butyrophenone chain, a potential starting material would be a simpler ketone, such as 2'-cyanoacetophenone. This precursor can be sequentially alkylated at the alpha-position. The process involves deprotonation of the α-hydrogen using a strong base to form an enolate, followed by an SN2 reaction with an alkyl halide (e.g., methyl iodide). pressbooks.pub To achieve dialkylation, the process is repeated.

The choice of base is critical for controlling the regioselectivity of enolate formation in unsymmetrical ketones. chemistrysteps.compressbooks.pub For complete and irreversible conversion of the ketone to its enolate, a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often employed. jove.compressbooks.pub

Interactive Table 2: Bases for Ketone Alkylation

| Base | Conjugate Acid pKa | Characteristics | Typical Use |

| Lithium Diisopropylamide (LDA) | ~36 | Strong, bulky, non-nucleophilic. pressbooks.pub | Favors kinetic enolate formation; irreversible deprotonation. chemistrysteps.compressbooks.pub |

| Sodium Hydride (NaH) | ~35 | Strong, non-nucleophilic base. | Favors thermodynamic enolate formation. chemistrysteps.com |

| Potassium tert-Butoxide (t-BuOK) | ~19 | Strong, bulky base. | Can be used for both kinetic and thermodynamic control depending on conditions. |

| Sodium Ethoxide (NaOEt) | ~16 | Stronger than hydroxide (B78521) but establishes equilibrium with the ketone. jove.com | Can lead to side reactions like self-condensation. jove.com |

Strategies for Regioselective Cyano Group Incorporation at the 2'-Position

The introduction of a cyano (-CN) group onto an aromatic ring can be achieved through various methods, each with its own advantages and substrate scope. These methods can be applied to a pre-formed butyrophenone skeleton or to a simpler aromatic precursor.

The Rosenmund-von Braun reaction is a classical method for synthesizing aryl nitriles from aryl halides. wikipedia.orgnumberanalytics.com This reaction involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at high temperatures in a polar aprotic solvent like DMF or NMP. organic-chemistry.orgnumberanalytics.com For the synthesis of this compound, this would entail reacting a precursor like 2'-bromo-2,2-dimethylbutyrophenone with CuCN. The mechanism is believed to involve an oxidative addition of the aryl halide to the copper center, followed by reductive elimination to form the aryl nitrile. organic-chemistry.orgnumberanalytics.com Modern modifications of this reaction utilize catalytic amounts of copper and various ligands to improve yields and broaden the functional group tolerance under milder conditions. thieme-connect.com

In recent decades, transition metal-catalyzed cyanation reactions have become a powerful and versatile alternative to traditional methods. rsc.orgrsc.org Palladium- and nickel-based catalytic systems are particularly prominent for the cyanation of aryl halides and pseudohalides (like triflates). wikipedia.orgresearchgate.net

These reactions offer high efficiency and broad functional group compatibility. rsc.org A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). rsc.orgwikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation with a cyanide species and subsequent reductive elimination to afford the aryl nitrile and regenerate the active catalyst. mdpi.com

Interactive Table 3: Selected Transition Metal-Catalyzed Cyanation Systems

| Catalyst/Precursor | Ligand | Cyanide Source | Solvent | Typical Substrate |

| Pd(OAc)₂ / Pd₂(dba)₃ | Phosphine ligands (e.g., dppf, Xantphos) | Zn(CN)₂ | DMF, DMA | Aryl bromides, iodides, triflates |

| NiCl₂(dppe) | dppe | KCN, Zn(CN)₂ | NMP, DMA | Aryl chlorides, bromides |

| Pd/C | None | K₄[Fe(CN)₆] | DMF | Aryl bromides |

| NiBr₂ | Bipyridine or phenanthroline ligands | BrCN (with a reductant) | DMA | Aryl halides |

An alternative to direct cyanation is the conversion of other functional groups on the aromatic ring into a nitrile.

The Sandmeyer Reaction: One of the most established indirect methods is the Sandmeyer reaction, which converts an aryl amine into an aryl nitrile via a diazonium salt intermediate. numberanalytics.comnih.gov In this approach, a starting material such as 2'-amino-2,2-dimethylbutyrophenone would first be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. masterorganicchemistry.combyjus.com The subsequent addition of copper(I) cyanide to the diazonium salt solution results in the displacement of the diazonio group (N₂) by a cyanide ion, yielding the target aryl nitrile. masterorganicchemistry.combyjus.com

Dehydration of Primary Amides: Primary amides can be dehydrated to form nitriles using various dehydrating agents. libretexts.orgopenstax.org This route would require the synthesis of 2'-(aminocarbonyl)-2,2-dimethylbutyrophenone. This amide could then be treated with a powerful dehydrating agent, such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃), typically with heating, to eliminate water and form the corresponding nitrile. libretexts.orglibretexts.org This method is quite general and avoids the use of toxic metal cyanides. openstax.org

Advanced Synthetic Protocols and Catalytic Systems

The construction of molecules like this compound benefits from advanced protocols that allow for the precise introduction of functional groups. These methods often involve catalytic systems that can operate under mild conditions with high selectivity.

Photochemical methods, which utilize light as a clean energy source, have emerged as powerful tools in organic synthesis. rsc.org These reactions can often proceed at ambient temperature without the need for aggressive reagents.

The synthesis of nitriles through photochemical pathways has seen significant advancements. Photoredox catalysis, for instance, can facilitate the formation of C-CN bonds under mild conditions. rsc.org While a direct photochemical synthesis of this compound is not prominently described, analogous transformations provide a proof of concept. For example, visible light has been shown to promote the nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as a non-toxic cyanating agent. organic-chemistry.org This suggests a plausible route where a suitable 2'-halo-2,2-dimethylbutyrophenone precursor could be subjected to photochemical cyanation.

Furthermore, photochemical reactions are instrumental in the synthesis of ketone structures. A key photochemical ring-expansion of cyclobutanones to oxacarbenes, which can then be trapped, has been utilized in the synthesis of various complex molecules. nih.gov This type of reaction highlights the utility of photochemistry in constructing core ketonic frameworks.

Table 1: Examples of Photochemical Reactions in the Synthesis of Nitriles and Ketones

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Cyanation of Aryl Halides | Aryl bromide, 1,4-dicyanobenzene | Ni-catalyst, Visible light | Aryl nitrile |

| Ring-Expansion | Cyclobutanone | UV irradiation | Oxacarbene intermediate for ketone synthesis |

| Photoacid-Catalyzed Glycosylation | Glycals, Alcohols | Organic photoacid, Visible light | 2-Deoxyglycosides |

This table presents examples of photochemical reactions relevant to the synthesis of the functional groups found in this compound.

The development of metal-free synthetic methods is a significant goal in modern chemistry to avoid the costs and potential toxicity associated with transition metals. For the synthesis of aromatic nitriles, several metal-free approaches have been developed.

One notable method involves the direct cyanation of arene C-H bonds using nonmetallic cyano-group sources. nih.gov For electron-rich aromatic compounds, a one-pot method for the preparation of aromatic nitriles without a metal catalyst has been reported. organic-chemistry.org Another approach utilizes dimethylmalononitrile (B1205571) (DMMN) as an electrophilic cyanating agent for aryl Grignard or lithium reagents, which circumvents the need for transition metals and toxic cyanide salts. organic-chemistry.org

The synthesis of cyano-containing ketones can also be achieved under metal-free conditions. For instance, α-hydroxy ketones can react with cyano compounds in the presence of a base to form tetrasubstituted furans, a reaction that proceeds without a metal catalyst. mdpi.com While not a direct synthesis of the target molecule, this demonstrates the feasibility of forming C-C bonds between ketone and cyano-containing fragments without metal catalysis. Additionally, the aerobic oxidative cyanation of various oxygen-containing feedstocks, including ketones, presents another eco-friendly, cyanide-free route to nitrile compounds. researchgate.net

Table 2: Metal-Free Cyanation Methodologies

| Method | Substrate | Cyanating Agent | Conditions |

| Electrophilic Cyanation | Aryl Grignard/Lithium Reagent | Dimethylmalononitrile (DMMN) | Mild, Metal-free |

| One-pot Aromatic Cyanation | Electron-rich aromatics | Not specified | Metal-free |

| Oxidative Cyanation | Oxygen-containing feedstocks | Not specified | Aerobic, Metal-free |

This table summarizes selected metal-free methodologies for the introduction of a cyano group onto aromatic rings and in the synthesis of cyano-compounds.

Stereochemical Considerations in the Synthesis of Related Structures

Stereochemistry plays a crucial role in the biological activity of molecules. While this compound itself is achiral, the synthesis of its analogs or derivatives where the gem-dimethyl group is replaced by two different substituents would introduce a chiral center. Therefore, stereochemical control would become a critical aspect of the synthesis.

The creation of all-carbon quaternary stereocenters, such as the one that would be present in a chiral analog of the target molecule, is a significant challenge in organic synthesis. Stereoselective methods for the construction of such centers often rely on chiral auxiliaries, chiral catalysts, or substrate control.

For instance, the stereoselective synthesis of 2,6-cis-tetrahydropyrans has been achieved through a tandem reaction promoted by a gem-disubstituent effect, highlighting how substitution patterns can influence stereochemical outcomes. nih.gov In the context of ketones, stereoselective aldol (B89426) reactions are a classic example of creating new stereocenters with high control.

Furthermore, visible-light-induced photoacid catalysis has been employed for the stereoselective synthesis of 2-deoxyglycosides, demonstrating the potential of photochemical methods in controlling stereochemistry. nih.gov Should a chiral analog of this compound be desired, these principles of asymmetric synthesis would be paramount. The choice of synthetic route would need to incorporate a strategy to induce facial selectivity in a key bond-forming step, for example, through the use of a chiral ligand on a metal catalyst (if a metal-catalyzed route is chosen) or a chiral organocatalyst in a metal-free approach.

Elucidation of Reaction Mechanisms and Transformational Chemistry of 2 Cyano 2,2 Dimethylbutyrophenone

Photochemistry of the Butyrophenone (B1668137) Chromophore

The fundamental photochemistry of butyrophenone and its derivatives is initiated by the absorption of ultraviolet light, which promotes the carbonyl group to an excited electronic state (n→π* transition). youtube.com This initial singlet excited state (S₁) can undergo intersystem crossing to a more stable triplet state (T₁). numberanalytics.com Most of the characteristic photoreactions of ketones, including those of 2'-Cyano-2,2-dimethylbutyrophenone, proceed from this triplet n,π* state, which exhibits diradical-like reactivity. youtube.com The subsequent fate of the excited molecule is determined by competing reaction pathways, primarily the Norrish Type I and Norrish Type II reactions. wikipedia.orgscispace.com

Norrish Type I Reaction Mechanisms

The Norrish Type I reaction is defined by the homolytic cleavage of the α-carbon-carbonyl carbon bond (α-scission). numberanalytics.comwikipedia.org This process directly competes with other deactivation pathways and is highly dependent on the stability of the radicals formed.

For this compound, photoexcitation leads to the cleavage of the bond between the carbonyl group and the α-carbon. This α-cleavage results in the formation of a radical pair. libretexts.org The structure of the ketone offers a single site for this cleavage, specifically the bond between the carbonyl carbon and the quaternary α-carbon bearing the two methyl groups.

The presence of the gem-dimethyl groups at the α-position is significant. The cleavage of the C-CO bond is facilitated because it leads to the formation of a relatively stable tertiary alkyl radical (the tert-butyl radical, following decarbonylation) and a 2-cyanobenzoyl radical. wikipedia.org Generally, ketones with more substituted α-carbons are more likely to undergo this type of cleavage. wikipedia.org

Upon α-cleavage, the primary radical pair formed consists of the 2-cyanobenzoyl radical and the 1,1-dimethylpropyl radical.

Primary Radical Pair:

| Radical 1 | Radical 2 |

|---|

These initially formed radicals can undergo several subsequent reactions:

Decarbonylation: The 2-cyanobenzoyl radical can lose a molecule of carbon monoxide (CO) to form a 2-cyanophenyl radical. This is a common pathway for acyl radicals. wikipedia.org

Radical Recombination: The initial radical pair can recombine to reform the starting ketone.

Disproportionation: Hydrogen atom transfer between the two radicals can lead to the formation of an aldehyde and an alkene.

Further Fragmentation: The alkyl radical can undergo further reactions depending on the conditions.

The most prominent pathway involves the decarbonylation of the acyl radical, leading to a new radical pair, which can then combine or undergo other reactions.

Norrish Type II Reaction Mechanisms

When a ketone possesses accessible hydrogen atoms on the γ-carbon, the Norrish Type II reaction becomes a major competing photochemical pathway. wikipedia.org This process is an intramolecular reaction that proceeds via a cyclic transition state.

The process is initiated by the excited carbonyl oxygen abstracting a hydrogen atom from the γ-carbon of the alkyl chain. youtube.com This occurs through a six-membered cyclic transition state, which is sterically favorable. In this compound, the γ-hydrogens are located on the terminal methyl group of the butyl chain. The abstraction of one of these hydrogens by the n,π* triplet state of the carbonyl group is the key step. The electron-withdrawing 2'-cyano group can influence the energy and reactivity of the excited triplet state, potentially affecting the rate of this HAT process. acs.org

The intramolecular HAT results in the formation of a 1,4-biradical intermediate. wikipedia.orgresearchgate.net This biradical is a key intermediate that dictates the final product distribution.

1,4-Biradical Intermediate from this compound:

| Radical Center 1 | Radical Center 2 |

|---|

This 1,4-biradical has two primary competing decay pathways:

Cleavage (Fragmentation): The biradical can undergo cleavage of the α-β carbon-carbon bond (β-scission) to yield an enol and an alkene. numberanalytics.com In this specific case, the products would be 2'-cyanoacetophenone (in its enol form, which then tautomerizes to the ketone) and isobutylene. youtube.com

Cyclization (Norrish-Yang Reaction): The two radical centers can combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. youtube.comnih.gov For this compound, this would yield a substituted 1-phenylcyclobutanol.

A critical factor influencing the fate of the 1,4-biradical is the substitution pattern on the alkyl chain. The presence of two methyl groups on the α-carbon in this compound is known to significantly favor the cyclization pathway over fragmentation. youtube.com This steric hindrance at the α-position disfavors the planar arrangement required for efficient cleavage, thus promoting the formation of the cyclobutanol product.

Yang Cyclization Pathways

While specific studies on the Yang cyclization of this compound are not extensively documented in the provided search results, the general principles of this photochemical reaction can be applied. The Yang cyclization is an intramolecular hydrogen abstraction by an excited carbonyl group, followed by cyclization or cleavage. For this compound, the process would be initiated by the n→π* transition of the carbonyl group upon irradiation. The excited ketone would then abstract a hydrogen atom from the γ-position of the butyrophenone side chain.

The resulting 1,4-diradical can then undergo one of two main pathways:

Cyclization: The diradical can cyclize to form a cyclobutanol derivative.

Cleavage (Norrish Type II): The diradical can cleave to form an enol and an alkene. The enol would subsequently tautomerize to the corresponding ketone.

The presence of the ortho-cyano group may influence the efficiency and pathway of the Yang cyclization through electronic and steric effects.

Intersystem Crossing (ISC) and Excited State Deactivation Processes

Upon absorption of light, this compound is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). From the S₁ state, several deactivation pathways are possible:

Fluorescence: Radiative decay back to the S₀ state.

Internal Conversion (IC): Non-radiative decay to the S₀ state.

Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to the triplet state (T₁). Aromatic ketones are known to undergo efficient intersystem crossing. libretexts.org

The triplet state is often the reactive species in many photochemical reactions of ketones. libretexts.org The presence of the cyano group, an electron-withdrawing group, can affect the energies of the excited states and the efficiency of intersystem crossing. masterorganicchemistry.comnumberanalytics.com Quantum chemical studies on cyano-functionalized polycyclic aromatic hydrocarbons have explored the electronic properties of their excited states. researchgate.net

Surface-Mediated Photochemical Transformations

Photochemical reactions can be significantly influenced by the medium in which they are carried out. When adsorbed on surfaces, the mobility and orientation of molecules are restricted, which can lead to different product distributions compared to solution-phase reactions. For this compound, surface-mediated photochemistry could potentially alter the course of its photochemical transformations.

For instance, the efficiency of the Yang cyclization versus Norrish Type II cleavage could be affected by the interaction of the molecule with the surface. Studies on the Knoevenagel condensation catalyzed by solid-base catalysts like CaO-MgO have shown the importance of surface basicity and area in chemical transformations. acs.org While not a photochemical reaction, this highlights how surfaces can influence reactivity.

Reactivity Profile of the 2'-Cyano Functional Group

The cyano (nitrile) group in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Nucleophilic Addition and Addition-Elimination Reactions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This can lead to a variety of addition products. For example, in the presence of a base, hydrogen cyanide can add to ketones to form cyanohydrins. ncert.nic.in While this reaction typically involves the carbonyl group, it illustrates the general principle of nucleophilic addition to carbonyl compounds. The cyano group itself can participate in reactions such as the Houben-Hoesch reaction, where it reacts with arenes to form ketones. wikipedia.org

The presence of the electron-withdrawing carbonyl group can influence the reactivity of the cyano group towards nucleophiles.

Reductive Transformations of the Nitrile Moiety

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This reaction proceeds via nucleophilic addition of hydride ions to the carbon of the nitrile group. libretexts.org The reaction can also be carried out using other reducing agents such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. organic-chemistry.org

Alternatively, reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.orgyoutube.com

Table 1: Reduction Products of Nitriles

| Reagent | Product |

| Lithium aluminum hydride (LiAlH₄) | Primary amine |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde (after hydrolysis) |

Hydrolytic Conversions to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. wikipedia.orglumenlearning.comlibretexts.orglibretexts.org The hydrolysis proceeds in two stages, first forming a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid (e.g., HCl). libretexts.orglibretexts.org The reaction yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). libretexts.orglibretexts.org This initially produces the salt of the carboxylic acid and ammonia. libretexts.orglibretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

Table 2: Products of Nitrile Hydrolysis

| Conditions | Intermediate Product | Final Product (after workup) |

| Acidic (e.g., H₃O⁺, heat) | Carboxamide | Carboxylic acid |

| Basic (e.g., OH⁻, heat) | Carboxylate salt | Carboxylic acid |

Cycloaddition Reactions Involving the Nitrile Triple Bond

The nitrile functional group, characterized by its carbon-nitrogen triple bond, offers a pathway for cycloaddition reactions, enabling the construction of various heterocyclic systems. In the context of this compound, the ortho-cyano group on the aromatic ring can potentially participate as a 2π component in several types of cycloadditions. Although unactivated nitriles are generally reluctant dienophiles or enophiles, their reactivity can be enhanced under thermal conditions or through catalysis. mit.edu

Common cycloaddition pathways for aromatic nitriles include:

[3+2] Cycloaddition: This reaction typically involves the nitrile reacting with a 1,3-dipole, such as an azide (B81097) or a nitrile imine, to form a five-membered heterocyclic ring (e.g., a tetrazole or a triazole). numberanalytics.comresearchgate.netresearchgate.netrsc.org For instance, the reaction of nitriles with azides is a well-established method for synthesizing tetrazoles.

[4+2] Cycloaddition (Diels-Alder Reaction): While less common for the nitrile group itself acting as the dienophile, it can be involved in cascade reactions. mit.edu More frequently, the aromatic ring of the butyrophenone might act as the diene component, though this is generally unfavorable due to the loss of aromaticity. However, formal [2+2+2] cycloadditions, which can be metal-free, provide a strategy for constructing pyridine (B92270) rings from substrates containing nitrile groups. mit.edu

[2+2] Cycloaddition: The reaction of a nitrile with an alkene or alkyne can form a four-membered ring, although this is often a photochemically driven process. numberanalytics.com

A study on the metal-free cascade formation of 3-cyano-2-pyridones from ynones and 2-cyanoacetamides highlights the utility of the cyano group in building complex heterocyclic structures through cycloaddition processes. mdpi.com While specific studies on this compound are not prevalent, the established reactivity of the nitrile group suggests its potential for application in synthesizing fused heterocyclic systems derived from this butyrophenone scaffold. mit.edunumberanalytics.com

Table 1: Potential Cycloaddition Reactions for the Nitrile Group

| Reaction Type | Reactant Partner | Resulting Heterocycle |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Five-membered ring (e.g., Tetrazole) |

| [4+2] Cycloaddition | Diene | Six-membered ring (e.g., Pyridine derivative) |

| [2+2] Cycloaddition | Alkene/Alkyne | Four-membered ring (e.g., Azetine derivative) |

Role in C-H Bond Functionalization and Directing Group Applications

The molecular architecture of this compound contains two key functional groups—the ketone and the cyano group—that can direct C-H bond functionalization reactions, a powerful tool for modifying molecular scaffolds without pre-functionalization.

The ketone's carbonyl group can be converted into a transient directing group, such as an imine formed with an amino acid. This strategy enables palladium-catalyzed functionalization of otherwise inert C(sp³)–H bonds at positions gamma to the carbonyl. nih.gov This would allow for selective arylation of the methyl groups on the butyrophenone side chain. nih.gov

The cyano group, positioned ortho to the ketone, exerts a significant electronic influence. As a strong electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution. numberanalytics.com More importantly in the context of C-H activation, it can act as a coordinating and directing group for transition metal catalysts. Its Lewis basic nitrogen atom can chelate to a metal center, positioning the catalyst to activate specific C-H bonds, typically at the adjacent ortho position (the 3'-position of the aromatic ring). This directing ability is a cornerstone of modern synthetic methodology for achieving regioselective C-H functionalization.

Radical Cascade Strategies Initiated or Propagated by the Nitrile

The cyano group is a versatile participant in radical cascade reactions, where a sequence of radical-driven events leads to the rapid construction of molecular complexity. rsc.orgbohrium.com The nitrile can act as a radical acceptor, and the resulting iminyl radical can undergo further transformations. bohrium.com

While the nitrile group in this compound is relatively stable, it can participate in radical cascades initiated by other means. For example, a radical generated elsewhere in the molecule or from an external initiator could add to the nitrile. This strategy has been used to synthesize a variety of cyclic ketones and nitrogen-containing heterocycles. bohrium.com

Furthermore, compounds structurally similar to parts of this compound, such as those containing a nitrile group, are known to be radical initiators themselves. Azobisisobutyronitrile (AIBN), for instance, decomposes upon heating to release nitrogen gas and generate two cyano-stabilized radicals. youtube.com This suggests that under appropriate conditions, the nitrile moiety could be involved in initiating or propagating radical processes. Oxidative radical cascade cyclizations involving acrylamides derived from 2-cyano-3-arylaniline have been shown to be effective for constructing complex polyheterocycles, demonstrating the utility of the cyano group in such transformations. rsc.orgrsc.org

Intermolecular and Intramolecular Interactions Influencing Reactivity

Electronic Effects of the Cyano Group on Aromatic Ring and Ketone Reactivity

The reactivity of this compound is heavily governed by the electronic interplay between the cyano group, the aromatic ring, and the ketone.

Effect on the Aromatic Ring: The cyano group is a potent electron-withdrawing group through both induction and resonance. This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like Friedel-Crafts or nitration more difficult. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the cyano group. numberanalytics.com

Effect on the Ketone: The primary electronic feature of the ketone is the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. ncert.nic.inlibretexts.org The electron-withdrawing cyano group at the ortho position further increases the electrophilicity of this carbonyl carbon by pulling electron density from the ring and, by extension, from the ketone. This makes the ketone in this compound more reactive towards nucleophiles compared to an unsubstituted butyrophenone. ncert.nic.in The acidity of the α-hydrogens (on the carbon adjacent to the carbonyl) is also enhanced by the strong electron-withdrawing nature of the carbonyl group. ncert.nic.in

Table 2: Summary of Electronic Effects

| Functional Group | Electronic Effect | Impact on Aromatic Ring | Impact on Ketone Carbonyl |

| Cyano (-CN) | Strongly Electron-Withdrawing | Deactivates for electrophilic attack; Activates for nucleophilic attack | Increases electrophilicity |

| Ketone (-C=O) | Electron-Withdrawing | Deactivates for electrophilic attack (meta-directing) | Site of nucleophilic attack |

Steric Hindrance from Dimethyl Groups on Reaction Pathways

The gem-dimethyl group on the α-carbon of the butyrophenone side chain introduces significant steric bulk. This steric hindrance has profound consequences for the molecule's reactivity.

The primary effect is the shielding of the electrophilic carbonyl carbon. The two bulky methyl groups hinder the approach of nucleophiles, potentially slowing down or preventing reactions that would readily occur with less substituted ketones. ncert.nic.in This steric congestion can influence the stereochemical outcome of additions to the carbonyl, favoring attack from the less hindered face.

However, steric hindrance can also be an enabling feature through the Thorpe-Ingold effect (or gem-dimethyl effect). This principle states that bulky groups on a carbon chain can accelerate intramolecular reactions, such as cyclizations, by altering bond angles and bringing the reactive ends of the chain closer together. wikipedia.org While often discussed in the context of ring formation, this conformational pre-organization can also influence the rates of other intramolecular processes. wikipedia.orgacs.org The gem-dimethyl group can also serve to block sites of metabolic oxidation, a strategy often used in medicinal chemistry. researchgate.net

Conformation-Controlled Reactivity

The three-dimensional shape, or conformation, of this compound is critical in determining its reactivity. The molecule's conformation is largely dictated by rotation around two key single bonds: the bond connecting the carbonyl group to the aromatic ring and the bond between the carbonyl and the α-carbon bearing the dimethyl groups.

Rotation around these bonds is restricted due to the steric clash between the bulky gem-dimethyl group and the ortho-cyano group on the aromatic ring. This restriction limits the number of stable, low-energy conformations the molecule can adopt. unina.it By locking the molecule into a preferred conformation, certain reaction pathways may become favored while others are disfavored. For example, in butyrophenone analogues, restricting conformational mobility has been shown to be crucial for receptor binding affinity, as it holds functional groups in a specific orientation. nih.gov This principle of conformation-controlled reactivity means that the steric features of this compound not only block certain approaches but also pre-organize the molecule for specific transformations by favoring a limited set of reactive conformations. researchgate.netunina.it

Theoretical and Computational Chemistry Studies on 2 Cyano 2,2 Dimethylbutyrophenone

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity, spectroscopic behavior, and intermolecular interactions. For a molecule like 2'-Cyano-2,2-dimethylbutyrophenone, these investigations would reveal the distribution of electrons and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity.

In the context of this compound, the electron-withdrawing nature of the ortho-cyano group on the phenyl ring is expected to significantly influence the FMOs. Computational studies on related cyano-substituted aromatic systems have shown that the cyano group tends to lower the energy of both the HOMO and LUMO. For instance, a study on cyano-substituted thiophenes demonstrated that the position of the cyano group has a distinct effect on the electronic properties. Similarly, research on cyano-substituted polycyclic aromatic hydrocarbons has shown that the attachment of cyano groups alters the electronic properties, which can be predicted with good accuracy using computational models.

Illustrative Data for Frontier Molecular Orbital Analysis of a Related Compound (meta-cyanoacetophenone):

To illustrate the type of data generated, the following table presents calculated HOMO, LUMO, and HOMO-LUMO gap energies for a structurally related compound, meta-cyanoacetophenone, as part of a DFT study on substituted acetophenones.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| meta-cyanoacetophenone | -8.12 | -2.54 | 5.58 |

This table is illustrative and based on data for a related compound. The values for this compound would need to be specifically calculated.

The distribution of electron density within a molecule is rarely uniform. The presence of electronegative atoms and electron-withdrawing or -donating groups creates a landscape of partial positive and negative charges. This charge distribution is crucial for understanding a molecule's dipole moment, its interaction with other polar molecules and ions, and its reactive sites.

For this compound, the carbonyl group (C=O) and the cyano group (C≡N) are major contributors to charge polarization. The oxygen and nitrogen atoms, being highly electronegative, will draw electron density towards themselves, resulting in a partial negative charge on these atoms and partial positive charges on the adjacent carbon atoms. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify these partial charges.

NBO analysis, in particular, provides a detailed picture of bonding and lone pair orbitals, as well as donor-acceptor interactions that contribute to molecular stability. For example, it can reveal hyperconjugative interactions between filled and empty orbitals. A DFT study on substituted acetophenones has utilized such calculations to correlate electronic properties with substituent effects.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of transition states and intermediates.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. It is well-suited for optimizing the geometries of ground state molecules, as well as for locating the transition state structures that connect reactants to products. By calculating the energies of these stationary points, one can determine the activation energy of a reaction, which is a key factor in its rate.

For this compound, DFT could be used to model various reactions, such as its synthesis, degradation, or its interaction with other chemical species. For instance, a computational study on the cyanomethylation of aryl alkynoates utilized DFT to map out the reaction mechanism, identifying key intermediates and transition states. scispace.comnih.govnih.gov

While DFT is excellent for ground-state properties, the study of photochemical reactions and electronic spectroscopy requires the characterization of electronic excited states. For this, more sophisticated ab initio methods are often necessary. The Complete-Active-Space Self-Consistent Field (CASSCF) method, followed by multireference perturbation theory (like CASPT2), is a powerful approach for accurately describing the electronic structure of excited states, especially in cases where electron correlation is strong.

For an aromatic ketone like this compound, these methods would be invaluable for understanding its photochemistry, such as the nature of its n-π* and π-π* transitions, and the pathways for photochemical reactions like Norrish Type I and Type II processes, which are common for ketones.

Many chemical reactions proceed through one or more transient intermediates. These species are often highly reactive and difficult to detect experimentally. Computational chemistry provides a means to predict the structures, stabilities, and electronic properties of these fleeting intermediates.

Reaction Mechanism Elucidation and Kinetic Barrier Calculations

The study of reaction mechanisms at a molecular level is fundamental to understanding and controlling chemical transformations. For this compound, computational methods can be employed to map out the potential energy surfaces of its reactions, identifying transition states and calculating the associated kinetic barriers.

Detailed research findings from computational studies on analogous aromatic ketones and nitriles suggest that reactions involving the cyano or carbonyl group are of primary interest. For instance, nucleophilic addition to the carbonyl carbon is a common reaction pathway for butyrophenones. Theoretical calculations, often using Density Functional Theory (DFT) methods, can model the approach of a nucleophile to the carbonyl group. These calculations would reveal the geometry of the transition state and the activation energy required for the reaction to proceed.

Similarly, reactions involving the cyano group, such as hydrolysis or reduction, can be investigated. The kinetic barriers for these transformations are determined by calculating the energy difference between the reactants and the transition state. A hypothetical reaction coordinate for the hydrolysis of the nitrile group in this compound might involve the stepwise addition of water, catalyzed by an acid or a base. Computational modeling could pinpoint the rate-determining step and the energies of all intermediates and transition states.

Table 1: Hypothetical Calculated Kinetic Barriers for Reactions of this compound

| Reaction Type | Method | Solvent | Calculated Activation Energy (kcal/mol) |

| Nucleophilic addition to carbonyl | DFT (B3LYP/6-31G) | Acetonitrile (B52724) | 15.8 |

| Acid-catalyzed hydrolysis of cyano group | DFT (M06-2X/6-311+G**) | Water | 25.2 |

| Reduction of carbonyl group | DFT (B3LYP/6-31G) | Tetrahydrofuran | 12.5 |

| Base-catalyzed hydrolysis of cyano group | DFT (M06-2X/6-311+G**) | Water | 22.1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

The three-dimensional structure and flexibility of a molecule are crucial determinants of its physical and chemical properties. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and the influence of the surrounding solvent.

MD simulations would involve placing the molecule in a simulated box of solvent molecules (e.g., water, methanol) and solving Newton's equations of motion for every atom in the system over time. This provides a dynamic picture of how the molecule behaves, including the rotation around its single bonds. For this compound, key conformational degrees of freedom include the rotation of the butyryl group relative to the phenyl ring and the orientation of the tert-butyl group.

The simulations can reveal the most stable conformations and the energy barriers between them. For example, the dihedral angle between the plane of the phenyl ring and the carbonyl group is a critical parameter. By plotting the potential of mean force (PMF) as a function of this dihedral angle, the preferred orientations and the rotational energy barrier can be quantified.

Solvent effects are inherently included in these simulations. The explicit solvent molecules interact with the solute, forming hydrogen bonds and exerting electrostatic and van der Waals forces. These interactions can significantly influence the conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. The radial distribution functions of solvent molecules around specific atoms of this compound can be calculated to understand the local solvent structure.

Computational Design and Prediction of Novel Reactivities

Computational chemistry is not only for studying existing molecules but also for designing new ones with desired properties and predicting their reactivity. researchgate.net Based on the electronic structure of this compound, novel reactivities can be proposed and computationally screened.

Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can identify the most reactive sites. The LUMO is likely to be centered on the carbonyl and cyano groups, indicating their susceptibility to nucleophilic attack. The HOMO, on the other hand, would be located on the aromatic ring, suggesting sites for electrophilic substitution.

By computationally introducing various functional groups at different positions on the aromatic ring or modifying the butyryl chain, new derivatives of this compound can be created in silico. The reactivity of these new compounds can then be assessed using the same theoretical methods described earlier. For example, one could investigate how the addition of an electron-donating or electron-withdrawing group on the phenyl ring affects the kinetic barrier of a specific reaction. This allows for a rational design process, prioritizing the synthesis of compounds that are predicted to have enhanced reactivity or selectivity.

Table 2: Predicted Reactivity Indices for this compound and a Hypothetical Derivative

| Compound | Position | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| This compound | C4' (para to cyano) | 0.12 | 0.03 |

| This compound | Carbonyl Carbon | 0.02 | 0.25 |

| This compound | Cyano Carbon | 0.01 | 0.18 |

| 4'-Nitro-2'-Cyano-2,2-dimethylbutyrophenone | Carbonyl Carbon | 0.01 | 0.35 |

Note: The data in this table is hypothetical and for illustrative purposes. Fukui functions are used to predict the most likely sites for electrophilic (f-) and nucleophilic (f+) attack.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Cyano 2,2 Dimethylbutyrophenone

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

The structural confirmation and investigation of potential photochemical reaction mechanisms of 2'-Cyano-2,2-dimethylbutyrophenone would theoretically rely on a suite of powerful spectroscopic tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

NMR spectroscopy would be the cornerstone for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the ortho-cyano substituent. The aliphatic protons of the butyrophenone (B1668137) chain, including the characteristic singlet for the gem-dimethyl groups and the triplets for the methylene (B1212753) groups, would also be readily identifiable. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule.

A hypothetical ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be particularly informative, with the cyano-substituted carbon and the carbonyl-bearing carbon exhibiting characteristic downfield shifts. The carbonyl carbon itself would appear at a significantly downfield position, typical for ketones. The quaternary carbon of the dimethyl groups and the other aliphatic carbons would have distinct chemical shifts in the upfield region.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that would provide a vibrational fingerprint of this compound, allowing for the identification of its key functional groups. A prominent and sharp absorption band in the IR spectrum would be expected in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. Another strong absorption would be anticipated between 1680 and 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the aromatic ketone. The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching and bending vibrations from the dimethyl and methylene groups, would also be present, completing the vibrational profile of the molecule. Raman spectroscopy would be particularly useful for observing the more symmetric vibrations that might be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Mechanistic Studies

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways upon ionization. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular formula. The fragmentation pattern would be expected to be influenced by the butyrophenone structure. Common fragmentation pathways for ketones include α-cleavage, leading to the loss of the propyl group or the 2-cyano-2-methylpropyl radical, and the McLafferty rearrangement, if a γ-hydrogen is available for abstraction by the carbonyl oxygen. The presence of the cyano group on the aromatic ring would also influence the fragmentation of the benzoyl portion of the molecule. Analysis of these fragments would be crucial in piecing together the structure and understanding its stability under energetic conditions, which is relevant for mechanistic studies of its potential photochemical reactions.

Time-Resolved Spectroscopy for Probing Excited State Dynamics

To investigate the photophysical and photochemical behavior of this compound, time-resolved spectroscopic techniques would be indispensable. These methods allow for the direct observation of short-lived excited states and reactive intermediates.

Femtosecond to Nanosecond Transient Absorption Spectroscopy

Femtosecond to nanosecond transient absorption spectroscopy would be a powerful technique to map the entire photochemical journey of this compound following photoexcitation. Upon absorption of a photon, the molecule is promoted to an excited singlet state. Transient absorption would allow for the monitoring of the decay of this state and the formation of subsequent species. It is plausible that intersystem crossing to a triplet state would occur, a common process for aromatic ketones. This triplet state is often the key player in photochemical reactions such as Norrish Type I (α-cleavage) and Norrish Type II (intramolecular hydrogen abstraction) reactions. By probing the changes in absorption over a wide spectral range from femtoseconds to nanoseconds, the lifetimes of these excited states and the kinetics of the formation of any radical or biradical intermediates could be determined.

Time-Resolved Emission Spectroscopy

Time-resolved emission spectroscopy, specifically monitoring fluorescence and phosphorescence, would provide complementary information on the excited state dynamics. Fluorescence, emission from the excited singlet state, is expected to be short-lived (nanoseconds or less). Measuring the fluorescence lifetime would provide the rate of decay of the singlet state. Phosphorescence, emission from the triplet state, is typically much longer-lived (microseconds to seconds) and is often observed at lower temperatures in a rigid matrix. The detection and characterization of phosphorescence would provide direct evidence for the formation of the triplet state and would yield its energy and lifetime, which are critical parameters for understanding its photoreactivity.

Chromatographic and Separation Techniques for Reaction Monitoring and Product Analysis

The synthesis and purification of this compound necessitate robust analytical techniques to monitor the progress of chemical reactions and to ascertain the purity of the final product. Chromatographic methods are indispensable in this regard, offering high-resolution separation of the target compound from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its application is crucial for real-time reaction monitoring and for quality control of the purified product. A typical HPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used for elution.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic ketone and cyano functionalities, this compound exhibits moderate polarity, allowing for good retention and separation on a C18 column. The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve a suitable retention time and resolution from potential impurities. ajpaonline.comresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate compounds with a wider range of polarities.

Detection is commonly performed using a UV-Vis detector, as the aromatic ring and carbonyl group in this compound provide strong chromophores. The wavelength of maximum absorbance (λmax) for this compound would be determined by running a UV-Vis spectrum, but it is expected to be in the range of 240-280 nm. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of this compound and measuring the corresponding peak areas.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 0-2 min: 60% B, 2-10 min: 60-90% B, 10-12 min: 90% B, 12-14 min: 90-60% B, 14-15 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

For the analysis of volatile starting materials, byproducts, or potential thermal degradation products of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. In GC, the sample is vaporized and injected into a capillary column coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for each compound, acting as a "molecular fingerprint" that allows for its identification. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

While this compound itself has a relatively high boiling point, GC-MS can be invaluable for detecting more volatile impurities that may be present in the reaction mixture. For instance, unreacted starting materials like isobutyronitrile (B166230) or derivatives of benzonitrile (B105546) could be readily identified.

Table 2: Representative GC-MS Parameters for Volatile Impurity Analysis in this compound Synthesis

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-450 amu |

Advanced Diffraction Techniques for Solid-State Characterization

The solid-state structure of a molecule provides definitive proof of its chemical identity and offers insights into its physical properties. X-ray diffraction techniques are the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single Crystal X-ray Diffraction (SC-XRD) is an unparalleled technique for determining the precise atomic arrangement within a crystalline material. nih.gov To perform this analysis, a high-quality single crystal of this compound must first be grown, for example, by slow evaporation of a suitable solvent. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam.

The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be reconstructed. This allows for the determination of bond lengths, bond angles, and torsion angles with very high precision. researchgate.net

For this compound, SC-XRD would unequivocally confirm the connectivity of the atoms, including the positions of the cyano and dimethylbutyryl groups on the aromatic ring. Furthermore, it would reveal the conformation of the molecule in the solid state, such as the dihedral angle between the plane of the phenyl ring and the carbonyl group. In the case of chiral molecules, SC-XRD can also be used to determine the absolute configuration. The analysis of the packing of molecules in the crystal lattice provides information about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the material's bulk properties. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C13H15NO |

| Formula Weight | 201.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 8.45 Å, c = 14.33 Å, β = 105.2° |

| Volume | 1182.1 ų |

| Z (molecules/unit cell) | 4 |

| Calculated Density | 1.13 g/cm³ |

| F(000) | 432 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.5° to 27.5° |

| Reflections collected | 9876 |

| Independent reflections | 2450 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Surface Science Techniques for Heterogeneous Catalysis and Interface Studies

The interaction of this compound with surfaces is of interest in the context of heterogeneous catalysis, where the compound might be a reactant or a product, and in materials science for understanding its adsorption behavior on different substrates.

Scanning Tunneling Microscopy (STM) for Surface Adsorption and Reaction Imaging

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can provide real-space images of surfaces with atomic resolution. utwente.nlresearchgate.net It is based on the quantum mechanical phenomenon of electron tunneling. A sharp metallic tip is brought very close to a conducting or semiconducting surface, and a bias voltage is applied between them. This results in a tunneling current that is exponentially dependent on the tip-sample distance.

By scanning the tip across the surface and maintaining a constant tunneling current (constant-current mode) or a constant height (constant-height mode), a topographic image of the surface can be generated. This allows for the direct visualization of the arrangement of atoms on the surface.

In the context of this compound, STM could be used to study its adsorption and self-assembly on a well-defined single-crystal surface, such as gold (Au(111)) or graphite (B72142) (HOPG). By depositing a sub-monolayer of the molecule onto the substrate in ultra-high vacuum, it would be possible to image individual molecules and determine their preferred adsorption sites and orientations. Furthermore, STM can be used to induce and observe surface-catalyzed reactions at the single-molecule level. For instance, the transformation of this compound on a catalytically active surface could potentially be monitored in real-time. The electronic information obtained through scanning tunneling spectroscopy (a related technique) can serve as a chemical fingerprint to distinguish between different chemical species on the surface. utwente.nl

Table 4: Potential STM Investigation of this compound on a Surface

| Parameter | Application for this compound |

| Substrate | Highly Oriented Pyrolytic Graphite (HOPG) or Au(111) |

| Sample Preparation | Sublimation of this compound onto the substrate in Ultra-High Vacuum (UHV) |

| Imaging Mode | Constant-current mode |

| Tunneling Current | 50 - 200 pA |

| Bias Voltage | -1.0 to +1.0 V (sample bias) |

| Temperature | Low temperature (e.g., 77 K or 4 K) to reduce surface diffusion |

| Expected Observations | Ordered self-assembled monolayers, determination of molecular orientation on the surface, imaging of individual functional groups (cyano, carbonyl, phenyl). |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

A comprehensive search of scientific literature and spectral databases reveals a notable absence of specific X-ray Photoelectron Spectroscopy (XPS) data for the compound this compound. While XPS is a powerful technique for determining the elemental composition and chemical states of a material's surface, it appears that this particular compound has not been the subject of such published research.

XPS analysis provides valuable insights by irradiating a sample with X-rays and measuring the kinetic energy of emitted photoelectrons. This data allows for the identification of elements present on the surface and the determination of their chemical environment, as different functional groups can cause slight shifts in the binding energies of the core electrons.

In the hypothetical XPS analysis of this compound, one would expect to observe characteristic peaks for the constituent elements: carbon (C1s), nitrogen (N1s), and oxygen (O1s). Deconvolution of the high-resolution C1s spectrum would theoretically allow for the differentiation of the various carbon environments within the molecule: the aromatic carbons of the phenyl ring, the carbonyl carbon (C=O), the carbon of the cyano group (C≡N), and the aliphatic carbons of the 2,2-dimethylbutyl group. Similarly, the N1s spectrum would exhibit a peak corresponding to the nitrile functional group, and the O1s spectrum would show a peak for the carbonyl oxygen.

The binding energies for these functional groups generally fall within known ranges. For instance, the C1s peak for the cyano group is typically found at a higher binding energy than that of aromatic or aliphatic carbons due to the electron-withdrawing nature of the nitrogen atom. The carbonyl carbon also exhibits a characteristic shift to a higher binding energy.

However, without experimental data, any discussion of specific binding energies, peak intensity ratios, or potential surface-specific phenomena for this compound remains speculative. The generation of detailed research findings and data tables, as requested, is contingent on the availability of empirical XPS studies. Future research employing XPS to analyze this compound would be necessary to provide the specific data required for a thorough and scientifically accurate discussion of its surface composition and electronic states.

Applications in Advanced Organic Synthesis and Chemical Research

2'-Cyano-2,2-dimethylbutyrophenone as a Key Synthon in Complex Molecule Synthesis

As a key synthon, this compound offers synthetic chemists a versatile platform for the elaboration of intricate molecular structures. Its bifunctional nature allows for sequential or one-pot transformations, streamlining synthetic routes and providing access to novel compounds.

Precursor for Carbon-Carbon Bond Formation

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex molecules. researchgate.net The nitrile group in this compound can be strategically employed in various C-C bond-forming reactions. For instance, the activation of the α-carbon to the nitrile can generate a nucleophilic species capable of reacting with a wide range of electrophiles. vanderbilt.edu This reactivity is fundamental to alkylation, acylation, and condensation reactions, providing pathways to more elaborate molecular frameworks.

Furthermore, the benzonitrile (B105546) moiety can participate in cycloaddition reactions and other transition metal-catalyzed cross-coupling reactions. These methods allow for the direct introduction of aryl groups and other functionalities, significantly increasing the molecular complexity in a single step. The development of metal-free cascade reactions for C-C and C-N bond formation further highlights the potential of cyano-substituted aromatics in modern synthesis. nih.gov

Building Block for Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their synthesis a major focus of chemical research. mdpi.comrsc.org The cyano group of this compound serves as a versatile precursor for the construction of various nitrogen-containing heterocyclic rings. sciforum.net Through well-established chemical transformations, the nitrile can be converted into amines, amides, or other nitrogen-containing functionalities that can then undergo intramolecular cyclization reactions to form heterocycles like pyridines, quinolines, and imidazoles. rsc.orgmdpi.com

For example, the reaction of o-acylbenzonitriles, a class of compounds to which this compound belongs, with various nucleophiles can lead to the formation of diverse heterocyclic systems. mdpi.com Recent research has focused on developing greener and more efficient methods for these syntheses, utilizing water or bio-based solvents. mdpi.com The synthesis of 3-cyano-2-pyridones, for instance, has been achieved through metal-free cascade reactions involving C-C and C-N bond formation. nih.govmdpi.com

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Cyano-Aromatic Precursors

| Heterocyclic System | Synthetic Strategy | Reference |

| Pyridines | Reaction with 1,3-dicarbonyl compounds | researchgate.netrsc.org |

| Quinolines | Friedländer annulation | mdpi.com |

| Imidazoles | Reaction with amino acids or their derivatives | rsc.org |

| Carbazoles | Palladium-catalyzed oxidative intramolecular coupling | mdpi.com |

| Tetrahydroisoquinolines | Reduction and cyclization pathways | nih.gov |

| Chromeno[2,3-b]pyridines | Multicomponent reactions | mdpi.com |

This table provides a representative, non-exhaustive list of heterocyclic systems that can be synthesized from precursors containing a cyano group on an aromatic ring.

Utilization in Photochemical Transformations and Photo-initiator Systems

The butyrophenone (B1668137) moiety within this compound suggests its potential utility in photochemical applications. Butyrophenones are known to be efficient photoinitiators, capable of absorbing light and initiating polymerization reactions or other photochemical transformations. The presence of the cyano group can modulate the photochemical properties of the molecule, potentially leading to novel photoinitiator systems with tailored absorption characteristics and reactivity. Research in this area could explore its efficiency in initiating the polymerization of various monomers or its participation in photochemical cycloadditions and rearrangements.

Development of Novel Catalysts or Ligands Derived from the Compound

The structure of this compound offers several handles for its conversion into novel ligands for catalysis. The nitrile group can be reduced to a primary amine, which can then be further functionalized to create multidentate ligands. These ligands, featuring both nitrogen and potentially oxygen donor atoms from the carbonyl group, could coordinate with various transition metals to form catalytically active complexes. Such catalysts might find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The steric bulk provided by the 2,2-dimethylpropyl group could also impart unique selectivity to these potential catalysts.

Application as a Removable Directing Group in C-H Activation

The strategic functionalization of otherwise unreactive C-H bonds is a transformative area in organic synthesis. Directing groups are often employed to achieve regioselectivity in these reactions. snnu.edu.cn The cyano and carbonyl groups of this compound could potentially serve as a bidentate directing group for transition metal-catalyzed C-H activation at the ortho position of the phenyl ring. A key advantage of such a strategy would be the potential for the directing group to be removed or further transformed after the desired C-H functionalization has been achieved. nih.gov This "traceless" or "modifiable" directing group approach is highly desirable as it avoids the permanent incorporation of the directing group into the final product. nih.gov

Contributions to Fundamental Understanding of Butyrophenone and Nitrile Chemistry

The study of this compound contributes to the broader understanding of the chemistry of both butyrophenones and aromatic nitriles. Research into its reactivity can provide valuable insights into the electronic and steric effects that govern the behavior of these functional groups. For example, investigating the relative reactivity of the cyano and carbonyl groups towards various reagents can help to delineate the factors that control chemoselectivity. Furthermore, exploring its behavior in reactions like the Thorpe-Ziegler condensation or other base-catalyzed cyclizations can provide a deeper understanding of the fundamental principles of nitrile chemistry. The unique substitution pattern of this molecule may also lead to the discovery of unexpected reaction pathways or the formation of novel molecular structures.

Q & A

Q. What are the established synthetic pathways for 2'-Cyano-2,2-dimethylbutyrophenone?

- Methodological Answer : The synthesis typically involves introducing the cyano group at the 2'-position of a pre-formed 2,2-dimethylbutyrophenone scaffold. Key steps include: